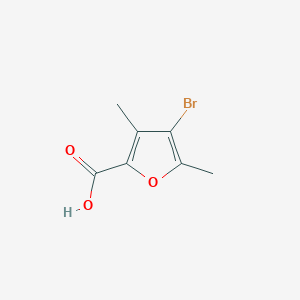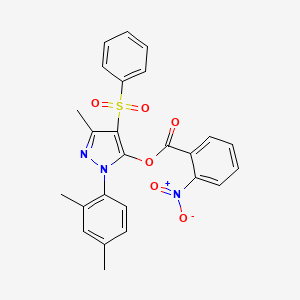
3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives have been investigated for their efficiency as corrosion inhibitors. A study reported the synthesis of new quinazolinone compounds and evaluated their inhibition performance against mild steel corrosion in acidic environments. These compounds demonstrated high corrosion inhibition efficiencies, which increased with concentration. The study employed electrochemical methods, surface analysis, and UV-visible spectrometry alongside DFT calculations and Monte Carlo simulation to conclude that these derivatives adsorb on the mild steel surface, forming a protective layer against corrosion. This suggests potential industrial applications in protecting metal surfaces (Errahmany et al., 2020).
Antimicrobial and Antitubercular Activities
Quinazolinone compounds linked with thiazole hybrids have been identified with potent antibacterial action, particularly as anti-tubercular agents. Structural identification and high throughput screening against Mycobacterium tuberculosis have shown that certain derivatives exhibit significant activity, highlighting their potential in developing new antimicrobial agents (Nagaladinne et al., 2020).
Anticancer Properties
Quinazolinone derivatives have been explored for their anticancer properties. Research into substituted quinazolines as antimicrobial agents has demonstrated broad-spectrum activity against various microorganisms, with potential implications in cancer therapy due to their effect on cellular processes. These studies involve the synthesis and screening of derivatives for their effectiveness against specific cancer cell lines, suggesting a promising avenue for developing new anticancer medications (Buha et al., 2012).
Anti-Inflammatory and Analgesic Activities
Some novel isoxazole coupled quinazolin-4(3H)-one derivatives have shown significant analgesic and anti-inflammatory activities, making them potential candidates for new pharmaceuticals in treating pain and inflammation. These compounds have been evaluated using various biological assays, highlighting their therapeutic potential (Saravanan et al., 2013).
Antioxidant Activities
Recent studies have synthesized new polyphenolic derivatives of quinazolin-4(3H)-one, showing significant antioxidant activities. These derivatives were compared with standard antioxidants, demonstrating their potential in combating oxidative stress-related diseases. The addition of phenolic groups to the quinazolinone core was found to enhance antioxidant activity, suggesting their utility in developing novel antioxidants (Pele et al., 2022).
特性
IUPAC Name |
3-(3-methylbutyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-7-5-6-8-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-11-9-17(3)10-12-19/h5-12,16H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNCZFGLRMFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)
![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2559824.png)

![N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2559827.png)